![molecular formula C10H7N5S B2640293 6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 1286717-32-5](/img/structure/B2640293.png)

6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

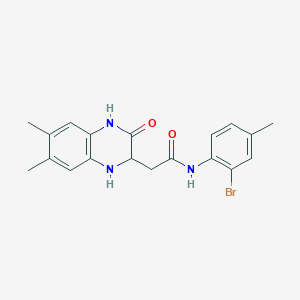

The compound “6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” is a heterocyclic compound . It is a pale yellow solid with a melting point of 188–189 °C .

Synthesis Analysis

The synthesis of this compound has been studied extensively. It is synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . The reaction of the compound with a variety of substituted aromatic acids affords the corresponding 5-(6-aryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2,6-dimethylpyridine-3-carboxylic acid ethyl esters .Molecular Structure Analysis

The molecular structure of the compound has been characterized by use of IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis .Chemical Reactions Analysis

The compound has shown potential insecticidal activity with especially strong regulation of the growth of 2nd instar Mythimna separata larvae . The effects on bioactivity of substituent groups on phenyl ring were also screened .Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 188–189 °C . The IR (ATR) values are 1634, 1605, 1493, 1465, 1414, 1376, 1305, 1284, 1212, 1143, 1087, 1005, 992, 841,750, 737, 693 cm −1 . The EI-MS value is 197.2 [M + H] + .Wissenschaftliche Forschungsanwendungen

- Researchers have investigated the anticancer potential of 6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol. It has shown promising activity against various cancer cell lines, including lung carcinoma and other solid tumors .

- The compound exhibits antibacterial properties. Studies have evaluated its efficacy against bacterial strains such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) .

Anticancer Properties

Antimicrobial Activity

Wirkmechanismus

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .

Mode of Action

Similar compounds have been shown to inhibit c-met kinase, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

Inhibition of c-met kinase by similar compounds can affect various cellular processes, including cell growth, survival, and migration .

Result of Action

Similar compounds have been shown to exhibit anti-tumor activity against various cancer cell lines by inhibiting c-met kinase .

Zukünftige Richtungen

The compound has shown potential insecticidal activity , and it could be used for the development of green insecticides . Future research could focus on evaluating its potential application as an insecticide and studying its effects on other pests. Additionally, the effects on bioactivity of substituent groups on phenyl ring could be further explored .

Eigenschaften

IUPAC Name |

6-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5S/c16-10-13-12-9-4-3-8(14-15(9)10)7-2-1-5-11-6-7/h1-6H,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWAQXXJPIJISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN3C(=NNC3=S)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2640214.png)

![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B2640217.png)

methane](/img/structure/B2640224.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2640226.png)